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Compound of Interest

Compound Name: Psicofuranose

Cat. No.: B8254897

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the role of psicofuranose
as a key precursor in the biosynthesis of nucleoside antibiotics, particularly the angustmycin
family. These compounds are of significant interest to the pharmaceutical industry due to their
antibiotic and antitumor activities.

Introduction

Psicofuranose, a C-3 epimer of fructose, is a ketofuranose sugar that serves as the core
scaffold for the psicofuranosyl nucleoside antibiotics. The most well-studied examples are
angustmycin C (psicofuranine) and angustmycin A (decoyinine). The biosynthesis of the
psicofuranose moiety originates from primary metabolism, specifically from the intermediate
D-fructose 6-phosphate. A dedicated gene cluster, designated agm, encodes the enzymatic
machinery required for the conversion of D-fructose 6-phosphate into the final antibiotic
products. Understanding this biosynthetic pathway is crucial for the metabolic engineering of
microbial strains to enhance the production of these valuable compounds and for the
generation of novel antibiotic derivatives.

Biosynthetic Pathway of Psicofuranose and
Angustmycins
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The biosynthesis of angustmycins C and A from D-fructose 6-phosphate is a multi-step

enzymatic cascade orchestrated by the enzymes encoded in the agm gene cluster, primarily

found in Streptomyces species.[1][2] The pathway can be divided into the formation of the

psicofuranose core and its subsequent conversion to the final antibiotic products.

The key enzymes and their roles in the pathway are:

AgmD (D-allulose 6-phosphate 3-epimerase): Initiates the pathway by converting D-fructose
6-phosphate to D-allulose 6-phosphate.[2]

AgmC (D-allulose 6-phosphate pyrophosphokinase): Activates D-allulose 6-phosphate by
transferring a pyrophosphate group from ATP to form 1-pyrophospho-D-allulose 6-
phosphate.[2]

AgmE (Adenine phosphoallulosyltransferase): Catalyzes the transfer of the adenine base
from AMP to 1-pyrophospho-D-allulose 6-phosphate, forming 9-3-D-psicofuranosyladenine
6'-phosphate.[2]

AgmB (Phosphatase): Removes the phosphate group from the 6' position to yield
angustmycin C (psicofuranine).[2]

AgmF (Dehydratase): In a final tailoring step, this enzyme catalyzes the dehydration of
angustmycin C to form angustmycin A (decoyinine), which contains a 5',6'-exo-glycal moiety.

[1][2]

AgmA (Phosphoribohydrolase): While not directly in the main pathway of psicofuranose
incorporation, AgmA is involved in the supply of the adenine precursor by hydrolyzing AMP to
adenine and ribose-5-phosphate.[2]

The overall biosynthetic pathway is regulated by the AgmR protein, a Lacl-family transcriptional

repressor that is encoded within the agm gene cluster.[1] Deletion of agmR has been shown to

alter the production levels of angustmycins, suggesting its role in controlling the expression of

the biosynthetic genes.[1]
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Biosynthetic pathway of angustmycins A and C from D-fructose 6-phosphate.

Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in

the angustmycin biosynthetic pathway. This data is essential for metabolic modeling and for

optimizing fermentation conditions to enhance product yield.

kcat/KM (M-
Enzyme Substrate KM (mM) kcat (s-1) 15-1) Source
S-
Angustmycin
AgmF 1.382+0.121 1.902+0.061 1376 [2]

C

Note: Kinetic data for AgmA, AgmB, AgmC, AgmD, and AgmE are not yet fully reported in the

literature.

Experimental Protocols
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Protocol 1: In Vitro Reconstitution of the Angustmycin
Biosynthetic Pathway

This protocol describes a one-pot enzymatic reaction to synthesize angustmycins A and C from
D-fructose 6-phosphate.[2]

Materials:

o Purified enzymes: AgmD, AgmC, AgmA, AgmE, AgmB, and AgmF
e D-fructose 6-phosphate

o ATP

e NADP+

e MgCl2

e Tris-HCI buffer (pH 8.0)

e Methanol

e HPLC system with a C18 column

Procedure:

e Prepare a 50 pL reaction mixture containing:

o

50 mM Tris-HCI buffer (pH 8.0)

o

10 mM D-fructose 6-phosphate

1 mMATP

[¢]

0.5 mM NADP+

[¢]

o

4 mM MgClz

o

10 pg of each purified enzyme (AgmD, AgmC, AgmA, AgmE, AgmB, and AgmF)

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8599513/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Incubate the reaction mixture at 30°C for 2 hours.

Terminate the reaction by adding an equal volume (50 pL) of methanol.

Centrifuge the mixture to pellet the precipitated proteins.

Analyze the supernatant by HPLC and LC-HRMS.

HPLC Analysis:

Column: Reverse-phase C18

Mobile Phase: 0.15% aqueous trifluoroacetic acid (95%) : methanol (5%)

Flow Rate: 0.5 mL/min

Detection: UV at 254 nm
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Workflow for the in vitro reconstitution of the angustmycin biosynthetic pathway.

Protocol 2: Heterologous Expression of the agm Gene
Cluster in Streptomyces coelicolor

This protocol outlines the general

steps for expressing the angustmycin gene cluster in a

heterologous host to produce the antibiotics.[1]
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Materials:

S. coelicolor M1154 host strain

E. coli ET12567/pUZ8002 donor strain

Expression vector (e.g., pPSET152 derivative) containing the agm gene cluster

Appropriate antibiotics for selection

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Fermentation medium

Procedure:

o Vector Construction: Clone the entire agm gene cluster into a suitable E. coli-Streptomyces
shuttle vector.

o Conjugation: Introduce the expression vector from the E. coli donor strain into the S.
coelicolor recipient strain via intergeneric conjugation.

» Selection: Select for exconjugants on media containing the appropriate antibiotics.

e Fermentation: Inoculate the recombinant S. coelicolor strain into a suitable fermentation
medium.

o Culture Conditions: Incubate the culture with shaking at an appropriate temperature for
several days to allow for the production of angustmycins.

o Extraction and Analysis: Extract the antibiotics from the culture broth and mycelium using
organic solvents (e.g., ethyl acetate). Analyze the extracts by HPLC as described in Protocol
1.

Protocol 3: Precursor Feeding Studies (General
Approach)
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While specific isotopic labeling studies for the angustmycin pathway are not extensively
detailed in the primary literature, a general approach for precursor feeding studies using stable
isotopes can be applied to confirm the origin of the psicofuranose backbone.[2]

Materials:

Culture of the angustmycin-producing Streptomyces strain

Isotopically labeled precursors (e.g., 13C-labeled D-fructose or D-glucose)

Production medium

LC-MS system
Procedure:
e Culture Inoculation: Inoculate the Streptomyces strain into a production medium.

o Precursor Addition: At a specific time point during the growth phase (e.g., early to mid-log
phase), add the isotopically labeled precursor to the culture.

 Incubation: Continue the fermentation for a period sufficient to allow for the incorporation of
the labeled precursor into the final products.

o Extraction: Extract the angustmycins from the culture as described previously.

o LC-MS Analysis: Analyze the purified compounds by high-resolution LC-MS to determine the
mass shift corresponding to the incorporation of the stable isotopes. The pattern of isotope
incorporation can elucidate the biosynthetic origins of the carbon skeleton.

Conclusion

The elucidation of the psicofuranose biosynthetic pathway provides a foundation for the
targeted engineering of microbial strains for enhanced production of angustmycin antibiotics.
The protocols and data presented here serve as a valuable resource for researchers in natural
product biosynthesis, metabolic engineering, and drug discovery. Further characterization of
the kinetics of all enzymes in the pathway and a deeper understanding of the regulatory
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mechanisms will pave the way for more rational and efficient strategies to harness the potential
of these important bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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